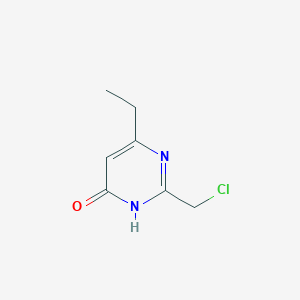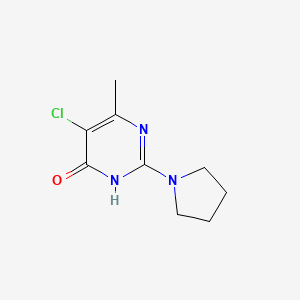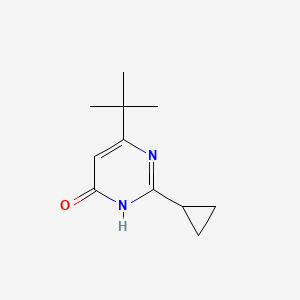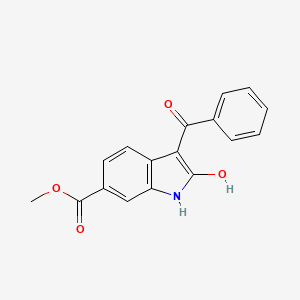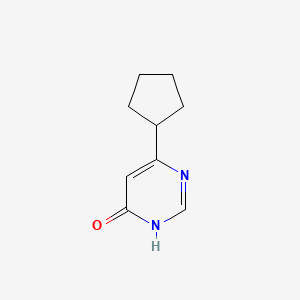
6-Cyclopentylpyrimidin-4-ol
Descripción general
Descripción
6-Cyclopentylpyrimidin-4-ol is a heterocyclic organic compound that contains a pyrimidine ring fused to a cyclopentane ring. It has a molecular formula of C9H12N2O and a molecular weight of 164.21 g/mol1.
Synthesis Analysis
The synthesis of 6-Cyclopentylpyrimidin-4-ol is not explicitly mentioned in the available literature. However, retrosynthesis prediction with an interpretable deep-learning framework based on molecular assembly tasks has been discussed2. Also, a related compound, 2-Amino-6-cyclopentylpyrimidin-4-ol, is prepared by classical cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates and the Suzuki cross coupling of 2-amino-6-chloropyrimidin-4(3H)-one with substituted benzene boronic acids3.Molecular Structure Analysis
6-Cyclopentylpyrimidin-4-ol contains a pyrimidine ring fused to a cyclopentane ring1. The detailed molecular structure analysis is not available in the retrieved literature.
Chemical Reactions Analysis
Specific chemical reactions involving 6-Cyclopentylpyrimidin-4-ol are not mentioned in the available literature. However, related compounds like palbociclib-based CDK4/6 inhibitors have been studied for their inhibitory activity4.Physical And Chemical Properties Analysis
6-Cyclopentylpyrimidin-4-ol is a white to off-white solid that is soluble in water and organic solvents such as ethanol, methanol, and DMSO. It has a melting point of 143-146°C and a boiling point of 331.5 °C1.Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
6-Cyclopentylpyrimidin-4-ol is used in the development of novel palbociclib-based CDK4/6 inhibitors . These inhibitors are used in combination with endocrine therapy as a standard treatment for HR+/HER2- breast cancer .
Methods of Application or Experimental Procedures
A structure-based drug design strategy was used to design and synthesize a series of palbociclib derivatives as CDK4/6 inhibitors . The intracellular inhibition of CDK4/6 by the compound was confirmed by western blot analysis of the levels of phosphorylated Rb in MDA-MB-453 cells .
Results or Outcomes
The compound exhibited more potent CDK4/6 inhibitory activity and in vitro antiproliferative activity against the phosphorylated Rb-positive cell line MDA-MB-453 than the approved drug palbociclib . It also possessed remarkable CDK4/6 selectivity over other CDK family members .
Application in Anticancer Agents Development
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
6-Cyclopentylpyrimidin-4-ol is used in the design and synthesis of novel pyrazolo [3,4-d]pyrimidines . These compounds are evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
Methods of Application or Experimental Procedures
A new series of pyrazolo [3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . All compounds were evaluated for in vitro cytotoxic activity .
Results or Outcomes
The results showed that certain compounds had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates . These synthesized compounds can be considered as new candidates for further optimization as anticancer agents .
Application in Ultrasonic-Assisted Synthesis
Specific Scientific Field
This application falls under the field of Bioorganic Chemistry .
Summary of the Application
6-Cyclopentylpyrimidin-4-ol is used in the ultrasonic-assisted synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol tethered with 1,2,3-Triazoles . These compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
Methods of Application or Experimental Procedures
The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Results or Outcomes
Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .
Application in Antitrypanosomal and Antiplasmodial Activities
Specific Scientific Field
This application falls under the field of Chemical Biology .
Summary of the Application
6-Cyclopentylpyrimidin-4-ol is used in the synthesis of new 2-aminopyrimidine derivatives . These compounds were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
Methods of Application or Experimental Procedures
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Application in Drug Design Strategy
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
6-Cyclopentylpyrimidin-4-ol is used in the development of novel palbociclib-based CDK4/6 inhibitors . These inhibitors are used in combination with endocrine therapy as a standard treatment for HR+/HER2- breast cancer .
Methods of Application or Experimental Procedures
A structure-based drug design strategy was used to design and synthesize a series of palbociclib derivatives as CDK4/6 inhibitors . The intracellular inhibition of CDK4/6 by the compound was confirmed by western blot analysis of the levels of phosphorylated Rb in MDA-MB-453 cells .
Results or Outcomes
The compound exhibited more potent CDK4/6 inhibitory activity and in vitro antiproliferative activity against the phosphorylated Rb-positive cell line MDA-MB-453 than the approved drug palbociclib . It also possessed remarkable CDK4/6 selectivity over other CDK family members .
Application in Antiviral and Antimicrobial Activities
Specific Scientific Field
This application falls under the field of Bioorganic Chemistry .
Summary of the Application
6-Cyclopentylpyrimidin-4-ol is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles . These compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
Methods of Application or Experimental Procedures
Synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Results or Outcomes
Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .
Safety And Hazards
Specific safety and hazards information for 6-Cyclopentylpyrimidin-4-ol is not available in the retrieved literature.
Direcciones Futuras
The future directions of 6-Cyclopentylpyrimidin-4-ol are not explicitly mentioned in the available literature. However, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies5.
Please note that this information is based on the available literature and may not be comprehensive. Further research may provide more insights into the properties and applications of 6-Cyclopentylpyrimidin-4-ol.
Propiedades
IUPAC Name |
4-cyclopentyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-5-8(10-6-11-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBGCVWONHQIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302833 | |
| Record name | 6-Cyclopentyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentylpyrimidin-4-ol | |
CAS RN |
1159818-25-3 | |
| Record name | 6-Cyclopentyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159818-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclopentyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)
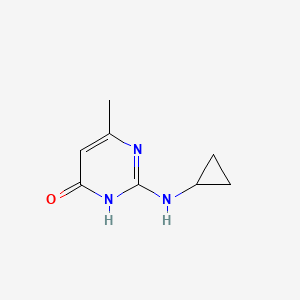
![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)
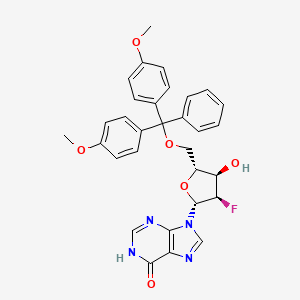
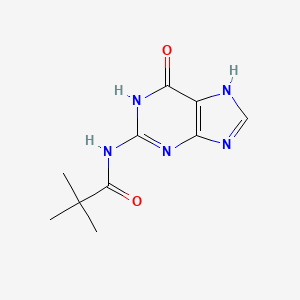
![2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436771.png)
![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1436773.png)
![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)
